molecular formula C16H15F3O4S B13088349 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate CAS No. 1356109-04-0

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B13088349
CAS No.: 1356109-04-0
M. Wt: 360.3 g/mol
InChI Key: VRQMCNVOWAJNHB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate: is a fluorinated organic compound with the molecular formula C16H15F3O4S and a molecular weight of 360.35 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles . The sulfonate group is a good leaving group, facilitating these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules .

Biological Activity

The compound 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16F3O3S
  • Molecular Weight : 351.35 g/mol
  • CAS Number : [not provided]

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The sulfonate group contributes to its reactivity and potential as a leaving group in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study on related trifluoromethylated compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Enzyme Inhibition

Fluorinated compounds have been studied for their ability to inhibit specific enzymes. For instance, the inhibition of certain cytochrome P450 enzymes by fluorinated analogs has been documented. This inhibition can lead to altered metabolic pathways in organisms, which may contribute to the compound's therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of reactive intermediates that may interact with biological macromolecules.
  • Membrane Permeability : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, potentially affecting intracellular targets.

Study on Antimicrobial Activity

In a comparative study of various fluorinated compounds, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition Experiment

A study investigated the enzyme inhibition properties of several sulfonated compounds. It was found that the compound exhibited a dose-dependent inhibition of acetylcholinesterase (AChE), with an IC50 value of approximately 50 µM. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Enzymes Results Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 50 µM

Properties

CAS No.

1356109-04-0

Molecular Formula

C16H15F3O4S

Molecular Weight

360.3 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(2-methoxyphenyl)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15F3O4S/c1-11-7-9-12(10-8-11)24(20,21)23-15(16(17,18)19)13-5-3-4-6-14(13)22-2/h3-10,15H,1-2H3

InChI Key

VRQMCNVOWAJNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2OC)C(F)(F)F

Origin of Product

United States

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